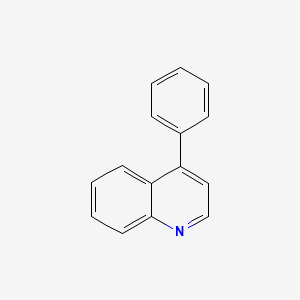

4-Phenylquinoline

描述

Infrared (IR) Spectroscopy

Characteristic IR bands include:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz) :

¹³C NMR :

UV-Vis Spectroscopy

This compound exhibits strong absorption at λₐₖₛ = 270–290 nm (π→π* transition) and a weaker band at 330–350 nm (n→π*). Solvatochromic shifts are minimal due to low polarity.

Tautomerism and Conformational Dynamics

This compound does not exhibit tautomerism under standard conditions, unlike 2- or 8-substituted quinolines. The rigidity of the quinoline core restricts prototropic shifts, but rotational flexibility of the phenyl substituent is observed.

Conformational analysis :

- Energy barrier for phenyl rotation : ~11 kcal/mol

- Preferred conformation : Phenyl ring twisted 55°–65° from quinoline plane

Molecular electrostatic potential (MEP) maps indicate electron-rich regions at the pyridine nitrogen and phenyl ortho positions, favoring electrophilic attacks at these sites.

属性

IUPAC Name |

4-phenylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N/c1-2-6-12(7-3-1)13-10-11-16-15-9-5-4-8-14(13)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCUXGFHUYBUHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334785 | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-03-8 | |

| Record name | 4-Phenylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Friedländer Synthesis

The Friedländer synthesis is a classical method for synthesizing quinolines, including this compound. This method typically involves the condensation of an o-aminoaryl ketone with a carbonyl compound.

- Reagents : An o-aminoaryl ketone and an appropriate carbonyl compound (e.g., acetophenone).

- Catalyst : Acid catalyst (e.g., phosphoric acid).

- Solvent : Usually carried out in a polar solvent such as ethanol.

- Conditions : Heating under reflux for several hours.

Yield : This method generally provides moderate to high yields depending on the specific conditions used.

Cyclization Method

This method involves the cyclization of substituted anilines with α,β-unsaturated carbonyl compounds.

- Reagents : Aniline derivative and α,β-unsaturated carbonyl compound.

- Catalyst : Lewis acid (e.g., zinc chloride).

- Conditions : Reaction is typically performed at elevated temperatures (around 150°C).

Advantages : This method can lead to higher yields and purer products compared to traditional methods.

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted synthesis has emerged as an efficient technique for synthesizing quinolines, including this compound.

- Reagents : Cyclohexanone, ammonium acetate, malononitrile, and aromatic aldehydes.

- Catalyst : Fe₃O₄@SiO₂-SO₃H nanoparticles.

- Conditions : Ultrasonic irradiation at low power (40 W) in ethanol.

Results : This approach has shown excellent yields and reduced reaction times, making it a greener alternative to traditional methods.

Comparative Analysis of Preparation Methods

The following table summarizes the different preparation methods for this compound, highlighting key parameters such as yield, reaction time, and conditions.

| Method | Yield | Reaction Time | Conditions | Advantages |

|---|---|---|---|---|

| Friedländer Synthesis | Moderate to High | Several hours | Reflux in polar solvent | Established method; good for various substrates |

| Cyclization Method | High | Few hours | Elevated temperature | Higher yields; purer products |

| Ultrasonic-Assisted Synthesis | Very High | Short | Low power ultrasonic irradiation | Green chemistry approach; efficient |

化学反应分析

4-Phenylquinoline undergoes various chemical reactions, including:

Reduction: Catalytic hydrogenation can reduce the quinoline ring to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated or alkylated phenylquinoline derivatives.

科学研究应用

Anticancer Applications

4-Phenylquinoline derivatives have been extensively studied for their potential as anticancer agents. Research indicates that these compounds can interact with various biological targets involved in cancer progression.

- Serotonin Receptor Antagonism : A study highlighted the antiproliferative activity of a library of this compound derivatives against the MCF-7 breast cancer cell line. The compounds exhibited significant toxicity, inhibiting calcium ion efflux and activating apoptotic pathways, suggesting their potential as anticancer drugs targeting serotonin receptors .

- AT(1) Receptor Antagonists : Another study synthesized novel AT(1) receptor antagonists featuring substituted this compound moieties. These compounds demonstrated nanomolar affinity for the receptor and were evaluated for their ability to inhibit Angiotensin II-induced contractions, showing promise as antihypertensive agents with potential anticancer properties due to their structural similarity to known cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been a focal point of research.

- Antibacterial Evaluation : A series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and screened for antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications significantly enhanced antibacterial efficacy, with some compounds showing activity comparable to established antibiotics like ampicillin .

- Broad-Spectrum Activity : The structural diversity of this compound derivatives allows for tailored modifications that enhance their antibacterial and antifungal activities. For instance, compounds with higher lipophilicity displayed increased potency against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Antihypertensive Properties

The antihypertensive potential of this compound derivatives has been explored through the design of specific receptor antagonists.

- Mechanism of Action : Compounds designed to target the AT(1) receptor have shown promising results in preclinical studies. These derivatives not only exhibit high binding affinity but also demonstrate efficacy in reducing blood pressure in animal models, positioning them as candidates for further clinical development .

Synthesis and Structural Modifications

The synthesis of this compound and its derivatives involves various methods that allow for structural modifications to enhance biological activity.

These synthesis methods not only facilitate the generation of diverse chemical entities but also contribute to the understanding of structure-activity relationships essential for drug development.

Case Study 1: Anticancer Activity

A study screened various this compound derivatives against MCF-7 cells, identifying several candidates with strong antiproliferative effects. The most active compound induced apoptosis and inhibited key signaling pathways involved in tumor growth, validating its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research involving the antibacterial screening of synthesized quinoline derivatives revealed that specific structural modifications could significantly enhance activity against resistant bacterial strains. This underscores the importance of chemical diversity in developing effective antimicrobial agents.

作用机制

The mechanism of action of 4-Phenylquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, certain derivatives can inhibit the activity of topoisomerases, enzymes involved in DNA replication, leading to anticancer effects. The compound can also bind to G-protein coupled receptors, modulating signal transduction pathways.

相似化合物的比较

Table 1: Structural Comparison of 4-Phenylquinoline and Analogues

| Compound Name | Molecular Formula | Substituents | Key Structural Differences |

|---|---|---|---|

| This compound | C₁₅H₁₁N | Phenyl at C4 | Parent compound; no additional groups |

| 4-Aminoquinoline | C₉H₈N₂ | Amino at C4 | Increased polarity and H-bonding potential |

| 2-(4-Bromophenyl)-4-phenylquinoline | C₂₁H₁₄BrN | Bromophenyl at C2, phenyl at C4 | Bromine enables nucleophilic substitution |

| 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid | C₁₇H₁₂ClNO₃ | Cl at C8, methoxy at C5, phenyl at C2 | Electron-withdrawing groups enhance reactivity |

| 6-Bromo-4-phenylthieno[2,3-B]quinoline | C₁₇H₁₀BrNS | Thieno ring fused at C2–C3, Br at C6 | Extended π-system and bromine reactivity |

Structural Insights :

- Electron-Donating/Accepting Groups : Methoxy (electron-donating) and nitro/chloro (electron-withdrawing) substituents alter electronic density, affecting reactivity and binding interactions .

- Fused Ring Systems: Thieno[2,3-B]quinoline derivatives exhibit enhanced π-conjugation, influencing optical and electronic applications .

Chemical Reactivity

Table 2: Reactivity Profile Comparison

| Compound Name | Key Reactions | Applications in Synthesis |

|---|---|---|

| This compound | Suzuki coupling, electrophilic substitution | Building block for complex derivatives |

| 2-(4-Bromophenyl)-4-phenylquinoline | Nucleophilic substitution (Br → NH₂, SH) | Functionalized ligands for catalysis |

| 8-Chloro-5-methoxy-2-phenylquinoline-4-carboxylic Acid | Esterification, decarboxylation | Prodrug development |

| 6-Bromo-4-phenylthieno[2,3-B]quinoline | Cross-coupling, halogen exchange | Optoelectronic materials |

Reactivity Trends :

- Bromine Substitution : Bromophenyl derivatives undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling diversity-oriented synthesis .

- Carboxylic Acid Functionalization: Derivatives like 8-chloro-5-methoxy-2-phenylquinoline-4-carboxylic acid serve as precursors for amide/ester conjugates in drug design .

Mechanistic Insights :

- Kinase Inhibition : Bromophenyl derivatives exhibit enhanced binding affinity due to halogen bonding with kinase active sites .

- Antimicrobial Activity : Methoxy and chloro substituents improve membrane permeability and target engagement in bacterial systems .

Key Research Findings

- This compound Derivatives: Modifying the phenyl group with electron-withdrawing substituents (e.g., Br, NO₂) increases cytotoxicity in cancer cell lines by 2–5 fold compared to the parent compound .

- Thienoquinoline Systems: The fused thieno ring in 6-bromo-4-phenylthieno[2,3-B]quinoline enhances fluorescence quantum yield (Φ = 0.45), making it suitable for biosensing applications .

生物活性

4-Phenylquinoline is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its efficacy as an anti-inflammatory, analgesic, and antiviral agent, alongside relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. Its general formula can be represented as CHN, highlighting the presence of a phenyl group at the 4-position of the quinoline skeleton.

1. Anti-inflammatory and Analgesic Properties

Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and analgesic activities. For instance, a study evaluated various 2-(this compound-2-yl)phenol derivatives for their ability to inhibit the COX-2 enzyme, which plays a crucial role in inflammation and pain pathways. The most effective compounds showed IC values as low as 0.021 µM, indicating significant inhibition potential compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: COX-2 Inhibition Potency of this compound Derivatives

| Compound | IC (µM) | Activity |

|---|---|---|

| 4h | 0.021 | COX-2 Inhibitor |

| 4j | 0.092 | COX-2 Inhibitor |

| 4f | 0.064 | Anti-inflammatory |

The study also included in vivo tests using a yeast-induced pyrexia model, where compounds like 4f and 4h exhibited significant antipyretic effects .

2. Antiviral Activity

Another area of interest is the antiviral activity of this compound derivatives against HIV-1. Research has indicated that these compounds can inhibit HIV-1 integrase multimerization, an essential step in viral replication. Specifically, para-chloro-4-phenylquinoline was identified with an EC value of 0.10 µM in inhibiting this process . This suggests that modifications at the 4-position of the quinoline scaffold can enhance antiviral efficacy.

Table 2: Antiviral Activity of Selected Quinoline Derivatives

| Compound | EC (µM) | Mechanism |

|---|---|---|

| 11b | 0.10 | Integrase Multimerization Inhibitor |

| 15f | 0.08 | Integrase Multimerization Inhibitor |

3. Antimicrobial Properties

The antimicrobial potential of phenylquinoline derivatives has also been explored extensively. A series of synthesized compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications significantly influenced antibacterial activity, with some derivatives outperforming conventional antibiotics like ampicillin .

Table 3: Antibacterial Activity Against Various Strains

| Compound | Target Bacteria | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 22 |

| Compound B | Escherichia coli | 19 |

| Compound C | Pseudomonas aeruginosa | 25 |

Case Study: COX-2 Inhibition

A notable study focused on the synthesis and evaluation of phenylquinoline derivatives as COX-2 inhibitors. The study found that specific substitutions on the phenyl group significantly enhanced anti-inflammatory activity without causing ulcerogenic effects typically associated with NSAIDs .

Case Study: HIV-1 Integrase Inhibition

In another investigation, researchers synthesized multisubstituted quinolines to assess their ability to inhibit HIV replication through integrase inhibition. The findings indicated that certain derivatives could effectively bind to allosteric sites on integrase, offering a promising avenue for HIV treatment development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。